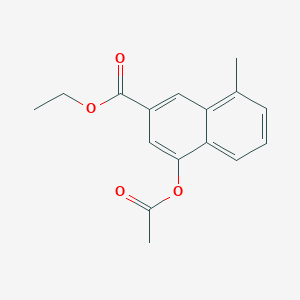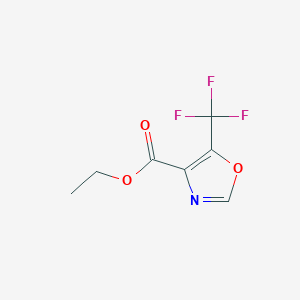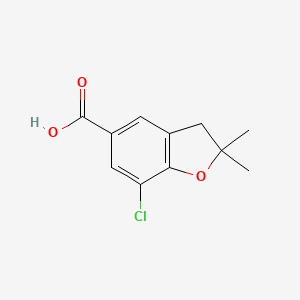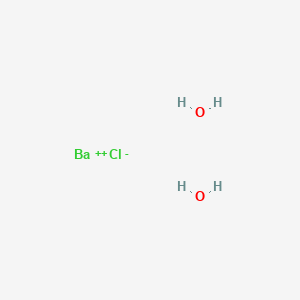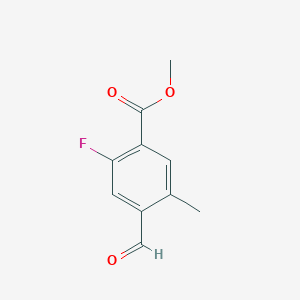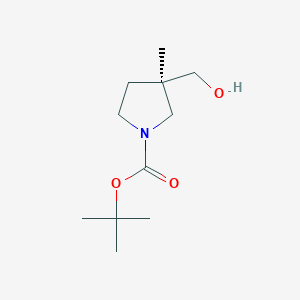
3'-deoxy-6-O-methylinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-6-O-methylinosine is a potent nucleoside analog utilized in the biomedicine field as an antiviral agent. It exhibits significant inhibitory activity against a wide range of viral infections, particularly targeting RNA viruses. The molecular formula of 3’-deoxy-6-O-methylinosine is C11H14N4O4, and it has a molecular weight of 266.25 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxy-6-O-methylinosine involves multiple steps, including the protection of hydroxyl groups, selective methylation, and deprotection. One common method involves the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3’-deoxy-6-O-methylinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-6-O-methylinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’-deoxy-6-O-methylinosine, such as alcohols, amines, and substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-6-O-methylinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and RNA editing.
Medicine: It is investigated for its antiviral properties and potential therapeutic applications against RNA viruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
Wirkmechanismus
The mechanism of action of 3’-deoxy-6-O-methylinosine involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This inhibits viral replication and reduces the viral load in infected cells. The compound targets RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine: A purine nucleoside involved in purine metabolism.
2’-Deoxyinosine: A deoxyribonucleoside analog used in DNA synthesis studies.
6-O-Methylinosine: A methylated derivative of inosine with similar antiviral properties
Uniqueness
3’-Deoxy-6-O-methylinosine is unique due to its specific structural modifications, which enhance its antiviral activity and stability compared to other nucleoside analogs. Its ability to selectively target RNA viruses makes it a valuable compound in antiviral research.
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,3R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7+,11+/m0/s1 |
InChI-Schlüssel |
QKHSJWMRKTZSRT-MVKOHCKWSA-N |
Isomerische SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
Kanonische SMILES |
COC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



